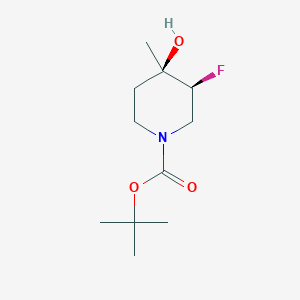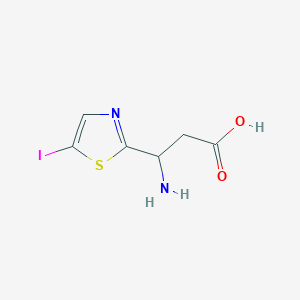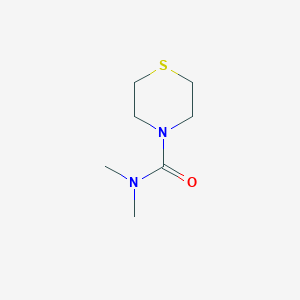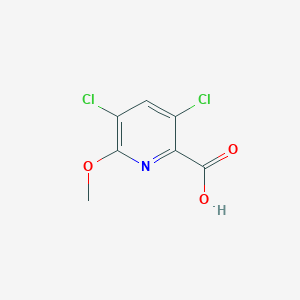
7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine, chlorine, and three methyl groups attached to the indole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific introduction of bromine and chlorine atoms can be achieved through halogenation reactions using reagents like bromine and chlorine gas or their respective halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indoline derivatives .
Aplicaciones Científicas De Investigación
7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-chloroindole: Similar structure with a chlorine atom at the 4-position, used in various chemical and biological studies.
7-bromoindole: Contains a bromine atom at the 7-position, studied for its unique chemical properties.
Uniqueness
7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms, along with three methyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H13BrClN |
|---|---|
Peso molecular |
274.58 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H13BrClN/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |
Clave InChI |
YQTJNQJRRPEPFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1Cl)C(CN2)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



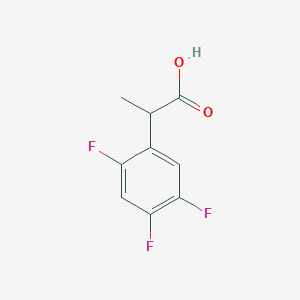
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
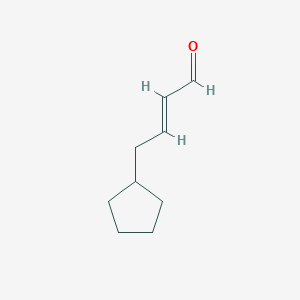
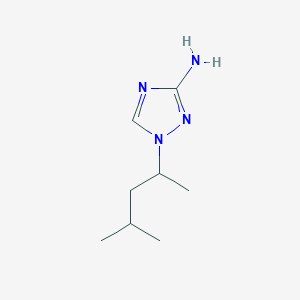
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
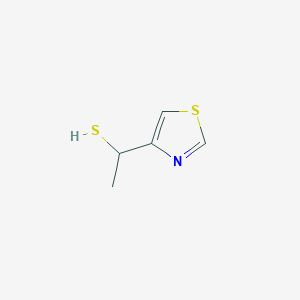

![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
